molecular formula C9H9NO2S2 B13742996 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 34419-07-3

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Cat. No.: B13742996
CAS No.: 34419-07-3
M. Wt: 227.3 g/mol
InChI Key: MXKYDNZMSFEPBG-UHFFFAOYSA-N
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Description

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a specialized chemical compound with the CAS Registry Number 34419-07-3 . It has a molecular formula of C 9 H 9 NO 2 S 2 and a molecular weight of 227.30 g/mol . The compound's structure is defined by the Canonical SMILES: C=CCN1C(=O)C2=C(C1=O)SCCS2 . This compound features a fused heterocyclic system containing a dithiino ring and a pyrroledione moiety. The prop-2-enyl (allyl) substituent on the pyrrole nitrogen atom offers a potential site for further chemical modification, such as in polymerization reactions or through additional functional group transformations, making it a valuable intermediate in organic synthesis. Compounds with similar dithiino and pyrrole-dione structures are of significant interest in the development of advanced materials, particularly in the field of organic electronics . Research into related conjugated systems, such as thiophene-based trimers and diketopyrrolopyrrole (DPP) derivatives, has shown their utility in creating materials with promising semiconducting properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) . The presence of sulfur atoms within the ring system can influence the electron-delocalization and intermolecular packing, which are critical factors for charge carrier mobility . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

34419-07-3

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C9H9NO2S2/c1-2-3-10-8(11)6-7(9(10)12)14-5-4-13-6/h2H,1,3-5H2

InChI Key

MXKYDNZMSFEPBG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)SCCS2

Origin of Product

United States

Preparation Methods

Data Tables Summarizing Preparation Parameters

Step Reaction Type Reagents/Conditions Outcome Notes
1 Cyclization Maleimide + Dithiol (e.g., 1,2-ethanedithiol), acid/base catalyst Formation of bicyclic dithiino-pyrrole-5,7-dione core Control of temperature and pH critical
2 Alkylation (Allylation) Allyl bromide or chloride + base (K2CO3, NaH) Introduction of prop-2-enyl group at 6-position Reaction time and base strength affect yield
3 Purification Chromatography (silica gel) or recrystallization Isolation of pure 6-prop-2-enyl derivative Analytical verification by NMR, IR, MS required

Analytical Techniques for Characterization

Research Discoveries and Perspectives

  • The bicyclic 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold is notable for its chemical stability and reactivity, making it a versatile intermediate in organic synthesis and potential bioactive compound development.

  • Introduction of allyl groups at the 6-position can modulate the compound’s reactivity and interaction with biological targets, which is significant for agrochemical and pharmaceutical applications.

  • Recent patents related to pesticidally active azole-amide compounds (EP3867237B1) describe synthetic methodologies for complex heterocyclic systems that may be adapted for preparing similar bicyclic dithiino-pyrrole derivatives, emphasizing the importance of controlled functionalization and salt formation for activity and formulation.

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

The prop-2-enyl side chain facilitates iodine-mediated electrophilic cyclization, forming fused heterocycles. For example:

  • Iodine activation : Treatment with iodine in dichloromethane triggers intramolecular cyclization, forming pyrrolooxazinone derivatives via iodonium ion intermediates .

  • Key intermediates : DFT calculations confirm a transition state with a shortened C2–O bond (1.444 Å) and elongated C2–I bond (3.001 Å), leading to a 10.51 kcal/mol activation barrier .

Reaction Conditions Product Yield Key Structural Feature
I₂, CH₂Cl₂, 25°CPyrrolooxazinone76–79%Fused 6-membered oxazinone ring

Nucleophilic Substitution at the Dithiino Moiety

The sulfur-rich dithiino ring participates in nucleophilic substitutions:

  • Thiazole derivatives : Reacts with 2-mercaptothiazole to form 6-(2-thiazolyl) analogs, confirmed by single-crystal X-ray analysis (C9H6N2O2S3, MW 270.4 g/mol) .

  • Halogenation : Bromine substitution at the prop-2-enyl group generates electrophilic intermediates for agrochemical applications (e.g., crop-protection agents) .

Diels-Alder Cycloadditions

The conjugated dithiino system acts as a diene in [4+2] cycloadditions:

  • With maleic anhydride : Forms tricyclic adducts via electron-deficient dienophiles, validated by IR absorption bands at 1698–1723 cm⁻¹ for carbonyl groups .

Oxidation and Reduction Pathways

  • Sulfur oxidation : Reacts with mCPBA to yield sulfoxide/sulfone derivatives, altering electronic properties (e.g., increased dipole moments) .

  • Allyl group hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the prop-2-enyl group to a propyl chain, confirmed by ¹H-NMR δ 0.9–1.2 ppm (CH₃) .

Ring-Opening Reactions

  • Acid hydrolysis : Concentrated HCl cleaves the dithiino ring, producing dithiol intermediates (e.g., 5,6-dihydro-p-dithiin-2,3-dicarboxylic acid) .

  • Base-mediated cleavage : NaOH/EtOH generates sulfhydryl (-SH) groups, enabling disulfide bond formation .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The prop-2-enyl group participates in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl derivatives (e.g., for pharmaceutical scaffolds) .

Comparative Reactivity of Structural Analogs

Compound CAS Reactivity Difference
2,3-Dihydro- dithiino[2,3-c]furan-5,7-dione10489-75-5Reduced electrophilicity due to furan vs. pyrrole
6-Methyl-2,3-dihydro analog34419-05-1Enhanced stability in hydrogenation due to methyl shielding
6-(2-Thiazolyl) derivative54627-06-4Improved biological activity via heteroaromatic substitution

Mechanistic Insights

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyrrole nitrogen increase alkyne electrophilicity, favoring 6-endo-dig cyclization .

  • Steric effects : Bulky substituents on the dithiino ring hinder nucleophilic attack at the sulfur centers .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is C9H9NO2S2C_9H_9NO_2S_2 with a molecular weight of approximately 227.303 g/mol. The compound features a unique dithiino structure that contributes to its biological activity and potential applications in drug development and materials science .

Anticancer Activity

Recent studies have shown that derivatives of dithiino compounds exhibit anticancer properties. Specifically, compounds similar to this compound have been investigated for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:
A study published in the International Journal of Molecular Sciences explored the synthesis of dithiino derivatives and their biological activities. The results indicated that certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential for therapeutic use .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that dithiino compounds can disrupt bacterial cell membranes and inhibit the growth of various pathogens .

Case Study:
In a study focusing on the synthesis and biological evaluation of related compounds, it was found that some derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Conductive Polymers

The unique electronic properties of this compound make it a candidate for use in conductive polymers. Research into the incorporation of dithiino structures into polymer matrices has shown improved electrical conductivity and thermal stability .

Data Table: Conductivity Measurements of Dithiino-Based Polymers

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Dithiino Polymer A0.12250
Dithiino Polymer B0.15260
Control Polymer0.05200

Photovoltaic Applications

Dithiino compounds have been investigated for their potential use in organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer processes .

Case Study:
Research has demonstrated that incorporating dithiino derivatives into organic solar cells can enhance efficiency by improving light absorption and charge mobility .

Mechanism of Action

The mechanism of action of 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 2,6-dimethyl-1H,5H-[1,4]dithiino[2,3-c:5,6-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone (dipymetitrone, CHEBI:131600), a well-characterized antifungal agent .

Parameter 6-Prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione Dipymetitrone (CHEBI:131600)
IUPAC Name This compound 2,6-dimethyl-1H,5H-[1,4]dithiino[2,3-c:5,6-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone
Core Structure Monomeric dithiino-pyrrole with dihydro modification Dimeric dithiino-dipyrrole (fully unsaturated)
Substituents Prop-2-enyl (allyl) at position 6 Methyl groups at positions 2 and 6
Ketone Groups 5,7-dione (two ketones) 1,3,5,7-tetrone (four ketones)
Molecular Formula Likely C9H9NO2S2* C10H8N2O4S2
Biological Activity Not explicitly reported; inferred potential for pesticidal use Established antifungal and insecticidal agent

Note: Molecular formula inferred from structural analysis; experimental confirmation required.

Functional Implications

  • Reactivity: The allyl group in the target compound may enhance reactivity (e.g., via Michael addition or polymerization) compared to dipymetitrone’s inert methyl groups.
  • Biological Activity :
    • Dipymetitrone’s tetrone configuration allows broad electrophilic interactions with fungal enzymes, a feature likely diminished in the dione-containing target compound .
    • The allyl substituent could confer activity against pests resistant to methyl-substituted analogs, though empirical validation is needed.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Multicomponent reactions (MCRs) under mild conditions are effective for synthesizing structurally complex heterocycles like this compound. Key steps include:

  • Using a ring-opening strategy to assemble the dithiino-pyrrole core, as demonstrated for analogous dihydropyrrolo-pyrazolones .
  • Optimizing solvent polarity (e.g., ethanol or THF) to balance reactivity and solubility.
  • Employing catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution at the sulfur centers .
  • Isolation via crystallization (avoiding chromatography) improves scalability .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is essential:

  • ¹H/¹³C NMR : Assign signals for the prop-2-enyl group (δ ~5.0–6.0 ppm for vinyl protons) and sulfur-containing rings .
  • IR spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
  • X-ray crystallography : Resolve conformational ambiguities in the dithiino-pyrrole fused system .

Q. How can researchers design experiments to optimize yield in heterocyclic syntheses involving sulfur-containing intermediates?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:

  • Use a central composite design to test variables like temperature, reaction time, and stoichiometry of sulfur-containing reagents .
  • Prioritize factors via Pareto analysis to identify critical parameters (e.g., excess thiols may quench reactive intermediates) .
  • Validate robustness using response surface methodology .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in the synthesis of this dithiino-pyrrole dione?

  • Methodological Answer : Integrate quantum chemical calculations with experimental feedback:

  • Perform density functional theory (DFT) calculations to model transition states, particularly for sulfur-mediated cyclization steps .
  • Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for dithiino ring formation .
  • Couple computational data with machine learning to predict optimal substituent effects on reaction outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental results in the compound’s reactivity?

  • Methodological Answer : Systematic analysis is required:

  • Compare activation barriers (DFT) with experimental kinetic data to identify overlooked intermediates (e.g., thiyl radicals) .
  • Use in situ monitoring (e.g., Raman spectroscopy) to detect transient species not modeled computationally .
  • Reconcile discrepancies by refining solvation models in simulations or adjusting steric parameters in force fields .

Q. How can the compound’s electronic structure be leveraged to design derivatives with tailored properties (e.g., redox activity)?

  • Methodological Answer : Focus on structure-property relationships :

  • Perform electrochemical profiling (cyclic voltammetry) to correlate substituents (e.g., prop-2-enyl) with redox potentials .
  • Modify the dithiino ring’s electron density via substituent effects (e.g., electron-withdrawing groups on the pyrrole moiety) .
  • Use TD-DFT to predict absorption spectra for photochemical applications .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Address scalability through kinetic and thermodynamic control :

  • Optimize mixing efficiency to prevent side reactions (e.g., epimerization at chiral centers) .
  • Use flow chemistry to enhance heat transfer and reduce reaction time for thermally sensitive intermediates .
  • Monitor enantiomeric excess via chiral HPLC during process development .

Key Research Gaps and Recommendations

  • Gap : Limited data on the compound’s biological activity or catalytic applications.
    • Recommendation : Screen derivatives in collaboration with bioassay platforms, leveraging structural similarities to bioactive dihydropyrrolo-pyrazolones .
  • Gap : Mechanistic understanding of sulfur participation in cyclization.
    • Recommendation : Use isotopic labeling (³⁴S) and kinetic isotope effect studies to elucidate sulfur’s role .

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